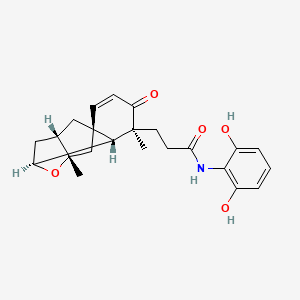

Platensimycin B3

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(2,6-dihydroxyphenyl)-3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanamide |

InChI |

InChI=1S/C23H27NO5/c1-21(8-7-18(28)24-19-14(25)4-3-5-15(19)26)17(27)6-9-23-11-13-10-16(20(21)23)29-22(13,2)12-23/h3-6,9,13,16,20,25-26H,7-8,10-12H2,1-2H3,(H,24,28)/t13-,16+,20+,21-,22+,23+/m1/s1 |

InChI Key |

VAXBYZCUDVPKHJ-YIBOSTEYSA-N |

Isomeric SMILES |

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2 |

Canonical SMILES |

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2 |

Origin of Product |

United States |

Isolation and Structural Elucidation of Platensimycin B3

Source Microorganism: Streptomyces platensis Strains

Platensimycin (B21506) B3, along with other platensimycin congeners, is produced by the Gram-positive soil bacterium, Streptomyces platensis. nih.govrsc.org Notably, strains such as S. platensis MA7327 have been identified as producers of these compounds. nih.govnih.gov This strain was originally isolated from a soil sample collected in South Africa. nih.gov The production of platensimycin and its analogs, including Platensimycin B3, has also been observed in other S. platensis strains, such as MA7339, which was sourced from Mallorca, Spain. nih.gov Engineered strains of S. platensis have been developed to overproduce platensimycin and related compounds for further research and potential therapeutic applications. mdpi.comd-nb.info

Methodologies for Isolation from Fermentation Broth

The isolation of this compound from the fermentation broth of Streptomyces platensis involves a multi-step process designed to separate it from a complex mixture of other metabolites. rsc.orgnih.gov

A general procedure for isolating platensimycin and its congeners begins with the fermentation of the S. platensis strain. nih.gov The resulting broth is then subjected to extraction and chromatographic techniques. nih.govrsc.org An initial capture step often employs a resin, such as Amberchrome, to adsorb the target compounds from the clarified broth. rsc.org Elution with a solvent gradient, typically aqueous methanol (B129727), provides a crude extract. rsc.org

Further purification is achieved through subsequent chromatographic methods. nih.govrsc.org Size-exclusion chromatography, using media like Sephadex LH-20 with methanol as the eluent, is a common step to separate compounds based on their molecular size. nih.govrsc.org The final purification to obtain pure this compound is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govrsc.org This technique separates compounds based on their hydrophobicity, yielding the isolated congener as an amorphous powder. rsc.org

Spectroscopic Characterization of this compound for Structure Elucidation

The definitive structure of this compound was determined through a combination of advanced spectroscopic techniques. psu.edu These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. psu.edunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data on the chemical environment of each atom within the molecule.

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. Specific chemical shifts (δ) in the ¹H NMR spectrum are indicative of particular functional groups and structural motifs.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms help to identify the types of carbon present (e.g., carbonyl, aromatic, aliphatic) and their connectivity. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are also employed to establish the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. nih.govnih.gov

| ¹H NMR (500 MHz, CDCl₃) δ | ¹³C NMR (126 MHz, CDCl₃) δ |

| 11.86 (s, 1H) | 201.12 |

| ... | 173.39 |

| ... | 172.51 |

| ... | 166.24 |

| ... | 155.02 |

| ... | 154.14 |

| ... | 153.62 |

| ... | 137.92 |

| ... | 131.59 |

| ... | 128.21 |

| ... | 123.56 |

| ... | 114.24 |

| ... | 111.10 |

| ... | 103.74 |

| ... | 88.35 |

| ... | 80.62 |

| ... | 76.70 |

| ... | 54.84 |

| ... | 46.83 |

| ... | 46.28 |

| ... | 45.38 |

| ... | 44.73 |

| ... | 43.25 |

| ... | 40.29 |

| ... | 31.18 |

| ... | 31.07 |

| ... | 28.11 |

| ... | 23.95 |

| ... | 22.61 |

| Source: mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. psu.edu For this compound, HRMS provides the exact mass of the molecule with a high degree of accuracy. This information is crucial for confirming the proposed molecular formula derived from NMR and other data.

| Technique | Calculated m/z | Found m/z | Molecular Formula |

| HRMS (ESI) | 522.2492 [M+H]⁺ | 522.2489 | C₃₀H₃₆NO₇ |

| Source: mdpi.comnih.gov |

In addition to NMR and HRMS, other analytical and spectroscopic techniques are often used to confirm the structure of natural products like this compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. rsc.org For this compound, this would help to confirm the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, such as aromatic rings and enones, which are present in the platensimycin core structure. rsc.org

X-ray Crystallography: When a suitable crystal of the compound or a derivative can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, confirming the connectivity and absolute stereochemistry. psu.edunih.gov The structure of platensimycin itself was confirmed by X-ray analysis of a bromo derivative. nih.gov

Biosynthetic Pathways and Precursor Incorporation in Platensimycin B3 Formation

Proposed Biosynthetic Routes to Platensimycin (B21506) and its Congeners (including Platensimycin B3)

The biosynthesis of platensimycin and its congeners is a complex process involving the convergence of two separate pathways that produce its distinct structural moieties: a C-17 tetracyclic enone acid core (platensic acid) and an aminobenzoic acid unit. wikipedia.orgacs.org These two components are ultimately joined via an amide bond to form the final platensimycin molecule. Current time information in Bangalore, IN.

The aminobenzoic acid portion, specifically 3-amino-2,4-dihydroxybenzoic acid (ADHBA), is proposed to be synthesized from precursors such as pyruvate (B1213749) and acetate, which enter the tricarboxylic acid (TCA) cycle. rsc.orgasm.org The tetracyclic core originates from the non-mevalonate terpenoid pathway. rsc.org This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to form the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orgacs.org GGPP is then cyclized by diterpene synthases into an ent-kaurene-related intermediate. wikipedia.orgrsc.org Subsequent oxidative processes cleave three carbon atoms from this intermediate to yield the characteristic C-17 cage structure of platensic acid. wikipedia.org

This compound is a naturally occurring congener of platensimycin, isolated from the fermentation broth of Streptomyces platensis. researchgate.net Structural analysis reveals that this compound results from modifications to the aromatic aminobenzoic acid portion of the parent molecule. researchgate.net High-resolution mass spectrometry indicates that this compound has a molecular formula of C₂₃H₂₇NO₅, which corresponds to the loss of a carboxyl group (CO₂) from platensimycin. researchgate.net This suggests that this compound is formed via the decarboxylation of the platensimycin structure, a modification that significantly attenuates its biological activity by removing the crucial free carboxylate group. researchgate.net

| Component | Biosynthetic Pathway | Precursors | Key Intermediate |

| Tetracyclic Enone Core | Non-mevalonate terpenoid pathway | Pyruvate, Glyceraldehyde-3-phosphate | Geranylgeranyl diphosphate (GGPP), ent-kaurene |

| Aminobenzoic Acid Unit | TCA Cycle pathway | Pyruvate, Acetate | 3-amino-2,4-dihydroxybenzoic acid (ADHBA) |

| This compound Formation | Post-biosynthesis modification | Platensimycin | Decarboxylated platensimycin |

Role of Cytochrome P450 Enzymes in Congener Diversification Through Post-Cyclization Oxidation of Terpenoid Units

The structural diversity observed in the platensimycin family of natural products is largely attributed to the activity of tailoring enzymes, particularly cytochrome P450 (P450) monooxygenases. researchgate.netebi.ac.uk These enzymes introduce oxidative modifications to the core molecular scaffold after the initial cyclization of the terpenoid unit. ebi.ac.ukacs.orgebi.ac.uk This post-cyclization oxidation is a key mechanism for generating the various hydroxylated congeners of platensimycin and platencin (B21511) found in Streptomyces platensis fermentation broths. researchgate.netebi.ac.uknih.gov

Research has identified numerous hydroxylated analogs of platensimycin where polar hydroxyl groups are introduced at various positions on the terpenoid portion of the molecule. researchgate.netebi.ac.uk These modifications are catalyzed by P450 enzymes encoded within the platensimycin biosynthetic gene cluster. npatlas.orgasm.org For example, the P450 enzyme PtmO5 is responsible for the crucial ether bridge formation in platensimycin. npatlas.orgasm.org It stereoselectively hydroxylates the C-11 position of an ent-kaurane intermediate, which then allows for the cyclization to form the characteristic tetrahydrofuran (B95107) ring. acs.orgasm.org Inactivation of ptmO5 leads to the accumulation of 11-deoxy-16R-hydroxylated congeners, highlighting the enzyme's critical role in the final structure of platensimycin. npatlas.orgasm.org

The discovery of these hydroxylated congeners, often produced in smaller quantities than the parent compounds, provides insight into the structure-activity relationships of the platensimycin family. researchgate.netebi.ac.uk The introduction of polar groups in the generally hydrophobic terpenoid section can lead to altered interactions with the target enzyme, FabF, often resulting in reduced antibacterial activity. researchgate.netebi.ac.uk

| Enzyme Family | Role | Substrate | Resulting Modification | Example Congeners |

| Cytochrome P450 | Post-cyclization oxidation | Terpenoid core of platensimycin/platencin | Hydroxylation, Ether formation | 14-hydroxyplatensic acid, 11-deoxy-16R-hydroxy-PTM congeners |

Bioinspired Synthetic Approaches Utilizing Natural Precursors (e.g., ent-Kaurenoic Acid, Grandiflorenic Acid)

The complex and unique architecture of the platensimycin core has inspired synthetic chemists to develop biomimetic and bioinspired total syntheses. acs.orgnih.gov These approaches often leverage naturally abundant diterpene precursors that share structural and stereochemical similarities with the platensimycin scaffold. acs.orgnih.govnih.gov Prominent examples of such precursors are ent-kaurenoic acid and grandiflorenic acid, which are available in multigram quantities from natural sources like sunflowers and the Sideritis plant species, respectively. acs.orgnih.gov

Biosynthetic evidence suggests that ent-kaurane intermediates are central to the formation of the platensimycin tricyclic core. nih.govnih.gov Both ent-kaurenoic acid and grandiflorenic acid possess the required C17 tricyclic carbon framework and the correct stereochemistry at key carbon centers (C8, C10, and C13) to serve as effective starting materials for a bioinspired synthesis. acs.orgnih.gov

A key challenge in these synthetic routes is the strategic degradation of the A-ring of the diterpene framework and functionalization at distant positions. researchgate.netacs.orgnih.gov One successful approach involves a long-distance functionalization of ent-kaurenoic acid at the C11 position. acs.orgnih.gov The synthesis from grandiflorenic acid involves a regio- and stereoselective hydration to form an 11,17-diol, which, after subsequent dehydration and acid-catalyzed cyclization, produces the ether bridge characteristic of the platensimycin core. acs.orgnih.gov These biomimetic strategies not only provide a pathway to the total synthesis of platensimycin but also highlight the efficiency of harnessing natural precursors for the production of valuable, complex molecules. acs.orgnih.gov

| Natural Precursor | Natural Source | Key Synthetic Transformations | Relevance to Platensimycin |

| ent-Kaurenoic Acid | Sunflowers (Helianthus annuus) | Long-distance functionalization at C11, A-ring degradation | Provides the core tricyclic carbon framework with correct stereochemistry. acs.orgnih.gov |

| Grandiflorenic Acid | Sideritis lucida | Regio- and stereoselective hydroboration, Acid-catalyzed ether bridge formation | Provides the core tricyclic carbon framework with correct stereochemistry. acs.orgnih.gov |

Genetic Insights into the Platensimycin Biosynthesis Cluster in Streptomyces platensis

The genetic basis for the production of platensimycin and its congeners lies within a dedicated biosynthetic gene cluster (BGC) in Streptomyces platensis. asm.org Comparative analysis of different S. platensis strains, such as MA7327 (produces platensimycin and platencin) and MA7339 (produces only platencin), has provided significant insights into the functions of these genes. asm.org The platensimycin (ptm) gene cluster from strain MA7327 contains a specific cassette of genes absent in the platencin (ptn) cluster of strain MA7339, which accounts for the structural divergence between the two molecules. npatlas.org

The biosynthesis is convergent, with separate sets of genes responsible for the two main structural components. acs.org Genes such as ptmB1 and ptmB2 are involved in the synthesis of the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety. asm.org The diterpenoid core's biosynthesis begins with the enzyme PtmT2, an ent-copalyl diphosphate synthase. acs.org The divergence between the platensimycin and platencin pathways is controlled by two dedicated diterpene synthases: PtmT3 and PtmT1. acs.orgasm.org PtmT3, a (16R)-ent-kauran-16-ol synthase, directs the intermediate towards platensimycin, while PtmT1, an ent-atiserene synthase, channels it towards platencin. asm.org

The PTM-specific cassette also includes the gene ptmO5, which encodes the cytochrome P450 enzyme responsible for forming the ether ring unique to platensimycin. npatlas.org Furthermore, the cluster contains regulatory genes, like the GntR-like transcriptional regulator PtmR1, which, when deleted, can lead to significant overproduction of both platensimycin and platencin. These genetic studies not only elucidate the biosynthetic pathway but also provide powerful tools for metabolic engineering to enhance the production of these valuable antibiotics.

| Gene(s) | Encoded Enzyme/Protein | Proposed Function in Biosynthesis |

| ptmB1, ptmB2 | AHBA biosynthetic enzymes | Synthesis of the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety. asm.org |

| ptmC | Amide synthase | Couples the ADHBA and ketolide moieties. acs.org |

| ptmT1 | ent-atiserene synthase | Directs biosynthesis towards platencin. asm.org |

| ptmT2 | ent-copalyl diphosphate synthase | Catalyzes an early step in diterpenoid core synthesis. acs.org |

| ptmT3 | (16R)-ent-kauran-16-ol synthase | Directs biosynthesis towards platensimycin. npatlas.org |

| ptmO5 | Cytochrome P450 monooxygenase | Catalyzes the formation of the 11S,16S-ether ring in platensimycin. npatlas.orgasm.org |

| ptmR1 | GntR-like transcriptional regulator | Regulates the expression of the biosynthetic gene cluster. |

Chemical Synthesis Strategies for Platensimycin B3 and Its Core Structure

Total Synthesis Approaches to Platensimycin (B21506) Congeners, Specifically Including Platensimycin B3

The total synthesis of platensimycin and its naturally occurring analogs, such as Platensimycin B1 and B3, has been a subject of intense research. nih.govnih.govacs.orgresearchgate.net A predominant and effective strategy involves a convergent approach. nih.govnih.govacs.orgresearchgate.netacs.org This method separates the synthesis into two main parts: the construction of the complex, cage-like core structure and the synthesis of the aromatic side chain. These two fragments are then coupled, typically through an amide bond formation, in the later stages of the synthesis. nih.govnih.govacs.orgresearchgate.netacs.org This convergent strategy allows for flexibility and efficiency, as the two key components can be prepared and optimized independently before being joined to form the final natural product.

This compound, along with other congeners, features modifications in the benzoic acid portion of the molecule. nih.govrsc.org These variations, while seemingly modest, can have a significant impact on the molecule's biological activity. rsc.org The synthetic strategies developed for platensimycin can be adapted to produce these congeners by utilizing the appropriately substituted aromatic precursor in the final coupling step. nih.govnih.govacs.org

Convergent Synthetic Strategies for Constructing the Cage-Like Core

The central challenge in the synthesis of platensimycin and its congeners lies in the construction of the formidable tetracyclic ketolide core. nih.govacs.orgmdpi.com This cage-like structure contains multiple stereocenters and a unique bridged ring system. nih.govmdpi.com Both racemic and asymmetric strategies have been successfully employed to assemble this core. nih.govnih.govacs.orgresearchgate.net

Racemic Synthesis Methodologies

Initial synthetic efforts often focus on racemic routes to establish a viable pathway to the target molecule. In the context of the platensimycin core, a notable racemic synthesis begins with sequential alkylation reactions to install the quaternary center and the necessary carbon framework. nih.govacs.org A key step in these racemic approaches involves a samarium diiodide-mediated ketyl radical cyclization to forge one of the crucial bonds in the cage structure. nih.govnih.govacs.orgresearchgate.netacs.org This is often followed by an acid-catalyzed etherification to complete the tetracyclic system. nih.govnih.govacs.orgresearchgate.netacs.org

Asymmetric Synthesis Routes

To obtain the specific enantiomer of the natural product, asymmetric synthesis is required. This ensures that only the biologically active form of the molecule is produced. Two prominent and elegant asymmetric routes have been developed for the platensimycin core structure. nih.govnih.govacs.orgresearchgate.net

One powerful asymmetric strategy utilizes a rhodium-catalyzed asymmetric cycloisomerization of a terminal enyne. nih.govnih.govacs.orgresearchgate.netacs.org This reaction has been developed into a general method for the asymmetric construction of cyclopentane (B165970) rings containing an exocyclic methylene (B1212753) group. acs.orgnih.gov In the synthesis of the platensimycin core, a carefully designed enyne substrate undergoes this cycloisomerization in the presence of a chiral rhodium catalyst to produce a spirocyclic intermediate with high enantiomeric excess. nih.govnih.gov This key intermediate is then further elaborated to the complete tetracyclic core. nih.govnih.gov

| Catalyst System for Asymmetric Cycloisomerization | Substrate Type | Key Outcome |

| Rhodium complex with chiral ligand (e.g., (S)-BINAP) | 1,6-enyne with a terminal alkyne | High enantioselectivity in the formation of the spiro dienone aldehyde intermediate. nih.govnih.gov |

An alternative asymmetric approach employs a hypervalent iodine-mediated dearomatizing cyclization. nih.govnih.govacs.orgresearchgate.netacs.org This strategy involves the oxidative cyclization of an enantiopure phenol (B47542) derivative. nih.govresearchgate.net The key substrate, a 4-substituted phenol bearing an allylsilane, is treated with a hypervalent iodine(III) reagent. nih.govthieme-connect.com This induces an oxidative dearomatization and subsequent intramolecular cyclization, where the allylsilane acts as an internal nucleophile, to form the spirocyclic system. nih.govthieme-connect.com The initial chirality is established through methods like the asymmetric alkylation of a pseudoephedrine amide. nih.govrsc.org

| Key Reagent | Substrate | Reaction Type | Key Transformation |

| Hypervalent iodine(III) reagent (e.g., iodobenzene (B50100) diacetate) | Enantiopure 4-substituted phenol with an allylsilane side chain | Oxidative dearomatizing cyclization | Construction of the spirocyclic dienone core. nih.govresearchgate.netthieme-connect.com |

Rhodium-Catalyzed Asymmetric Cycloisomerization

Key Cascade Reactions and Crucial Bond Formations in the Synthesis of the Core Structure

The assembly of the complex cage-like core of platensimycin relies on several key bond-forming reactions and cascade sequences that efficiently build molecular complexity. nih.govmdpi.comdokumen.pub

A critical bond formation is the creation of the final two rings of the core. This is often achieved through a sequence involving a samarium diiodide-mediated ketyl radical cyclization, which forms a crucial carbon-carbon bond, followed by an acid-catalyzed intramolecular etherification to construct the fused furan (B31954) ring. nih.govnih.govacs.orgresearchgate.netacs.orgacs.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been instrumental. dokumen.pub For instance, a bifunctional Lewis acid-induced cascade cyclization has been used to rapidly construct the tricyclic core of related diterpenoids, which can then be converted to the platensimycin framework. mdpi.com Additionally, tandem reactions, such as a C-H oxidation/C-C coupling (cyclization)/rearrangement sequence, have provided a streamlined pathway to key intermediates in the formal synthesis of (-)-platensimycin. rsc.org

The strategic implementation of these powerful reactions highlights the ingenuity in modern synthetic chemistry required to conquer the challenges posed by structurally complex natural products like this compound.

Samarium Diiodide-Mediated Ketyl Radical Cyclization

A pivotal step in the synthesis of the platensimycin core is the formation of its intricate polycyclic system. nih.gov One of the key bond-forming reactions employed is a samarium diiodide (SmI₂)-mediated ketyl radical cyclization. nih.govorganic-chemistry.org This reaction has proven to be a powerful tool for constructing complex carbocyclic frameworks. organic-chemistry.org

In the synthesis of the platensimycin core, this strategy is used to forge one of the critical carbon-carbon bonds of the cage structure. nih.gov The reaction typically involves an intramolecular cyclization of a precursor molecule containing both an aldehyde and an enone functionality. nih.gov The single-electron transfer from samarium diiodide to the aldehyde generates a ketyl radical. nih.gov This highly reactive intermediate then undergoes a cyclization by adding to the enone, which ultimately leads to the formation of a new six-membered ring, a central feature of the platensimycin core. organic-chemistry.orgnih.gov

The reaction conditions for this cyclization are crucial for its success. In the synthesis reported by Nicolaou's group, the spirocyclic aldehyde precursor was treated with SmI₂ in the presence of hexafluoroisopropanol (HFIP), which was found to be essential for achieving a viable yield. nih.gov This step effectively and stereoselectively constructs a significant portion of the tetracyclic core. organic-chemistry.org

Table 1: Key Features of SmI₂-Mediated Ketyl Radical Cyclization in Platensimycin Core Synthesis

| Feature | Description |

| Reagent | Samarium Diiodide (SmI₂) |

| Reaction Type | Intramolecular Ketyl Radical Cyclization |

| Precursor | Contains aldehyde and enone moieties |

| Key Intermediate | Ketyl Radical |

| Bond Formed | Carbon-Carbon |

| Ring Formed | Six-membered ring |

| Significance | Crucial for the construction of the tetracyclic core |

Acid-Catalyzed Etherification Reactions

Following the samarium diiodide-mediated cyclization, the final ring of the cage-like core is typically formed through an acid-catalyzed etherification reaction. nih.govacs.org The product from the ketyl radical cyclization is a tricyclic alcohol. organic-chemistry.org

This alcohol is then subjected to acidic conditions, often using trifluoroacetic acid (TFA), which promotes an intramolecular etherification. organic-chemistry.org This can be performed either in the same reaction vessel (in situ) after the SmI₂ cyclization or after purification of the alcohol intermediate. organic-chemistry.org The mechanism involves the protonation of one of the hydroxyl groups, forming a good leaving group (water). The remaining hydroxyl group then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the final ether linkage. This reaction completes the construction of the rigid, cage-like tetracyclic core of platensimycin. nih.gov

Strategies for Amide Bond Formation to Attach Side Chains

With the tetracyclic core of this compound synthesized, the final key step is the attachment of the specific side chain via an amide bond formation. nih.govacs.org This convergent approach allows for the late-stage introduction of the side chain, which is an efficient strategy for creating analogues of the natural product. nih.gov

For this compound, the side chain is an aniline (B41778) derivative. acs.org The synthesis of this specific side chain involves several steps, starting from a suitable precursor. In the synthesis by Nicolaou and coworkers, an aniline derivative was prepared to serve as the coupling partner for the platensic acid core. acs.org

The crucial amide bond formation is achieved using a peptide coupling reagent. acs.orgorganic-chemistry.org One commonly used and effective reagent for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). organic-chemistry.org The carboxylic acid of the platensic acid core is activated by HATU, which then readily reacts with the amino group of the prepared aniline side chain to form the stable amide linkage, thus completing the total synthesis of this compound. acs.orgorganic-chemistry.org

Molecular Mechanism of Action: Differentiating Platensimycin B3 from Active Congeners

Target Enzyme Inhibition Profile of Platensimycin (B21506) B3

The antibacterial action of the platensimycin family of compounds is centered on the inhibition of enzymes within the bacterial fatty acid synthesis (FASII) pathway. nih.govmdpi.com Platensimycin B3, however, fails to engage these targets.

This compound demonstrates a significant attenuation of biological activity and is considered inactive as an inhibitor of the S. aureus fatty acid synthesis (FASII) pathway in cell-free assays. rsc.orgnih.gov Research on natural congeners of platensimycin has shown that even modest changes to the benzoic acid portion of the molecule lead to a substantial loss of inhibitory activity. rsc.orgnih.gov

Consistent with its lack of activity in broad FASII assays, this compound is also inactive against specific enzymes within this pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH). The primary target for the active parent compound, platensimycin, is the elongation enzyme FabF, with only very weak inhibition observed against the initiation enzyme FabH. nih.govpdx.edu Given this compound's structural changes that abolish its primary activity, it exhibits no meaningful inhibition of FabH.

Inactivity in Staphylococcus aureus Fatty Acid Synthesis (FASII) Cell-Free Assays

Implications of Modifications in the Aromatic Moiety of this compound on Molecular Binding Interactions

The inactivity of this compound is a direct consequence of a critical modification in its aromatic moiety. The parent compound, platensimycin, features a 3-amino-2,4-dihydroxybenzoic acid unit. rsc.orgnih.gov This structure, particularly the free carboxylate and hydroxyl groups, is essential for potent biological activity. rsc.orgnih.gov

X-ray crystallography studies of platensimycin bound to its target enzyme, FabF, reveal that the benzoic acid's carboxylate group forms key interactions with histidine residues (His303 and His340) in the enzyme's active site. nih.govwikipedia.org this compound, along with congeners B1 and B2, possesses significant alterations in this benzoic acid portion, which critically includes the loss of the essential free carboxylate group. rsc.orgnih.gov This structural deviation prevents this compound from docking into the malonate-binding pocket of the enzyme, thereby abolishing the molecular binding interactions necessary for inhibition. rsc.orgnih.gov Structure-activity relationship (SAR) studies have consistently confirmed that modifications to this aromatic domain drastically diminish or eliminate biological activity. nih.govsemanticscholar.org

Comparative Analysis with the Selective FabF Inhibition by Platensimycin

The inactivity of this compound stands in stark contrast to the potent and selective action of its parent compound, platensimycin. Platensimycin is a highly selective inhibitor of the β-ketoacyl-acyl carrier protein (ACP) synthase I/II (FabF/B), which are elongation condensing enzymes in the FASII pathway. mdpi.comnih.govresearchgate.net

In enzyme inhibition assays against S. aureus targets, platensimycin shows a high affinity for FabF while being a very poor inhibitor of FabH. This selectivity highlights a specific and targeted mechanism of action. nih.govpdx.edu The significant difference in inhibitory concentration underscores this selectivity. The structural integrity of platensimycin's aromatic and tetracyclic ketolide moieties allows it to bind effectively to the acyl-enzyme intermediate of FabF, blocking the fatty acid elongation process and leading to its antibacterial effect. nih.govresearchgate.net this compound's modified aromatic ring disrupts this precise interaction, rendering it an inactive member of an otherwise potent class of natural products. rsc.orgnih.gov

Data Tables

Table 1: Comparative Enzyme Inhibition Profile

| Compound | Target Enzyme (S. aureus) | IC₅₀ (µM) | Activity Level |

| This compound | FabF | >100 | Inactive rsc.orgnih.gov |

| FabH | >100 | Inactive | |

| Platensimycin | FabF | 0.048 | Potent, Selective Inhibitor nih.gov |

| FabH | 67 | Weak Inhibitor nih.gov | |

| Platencin (B21511) | FabF | 4.6 | Dual Inhibitor nih.gov |

| FabH | 9.2 | Dual Inhibitor nih.gov |

*IC₅₀ values for this compound are denoted as greater than 100 µM to reflect the reported attenuation and loss of activity. rsc.orgnih.gov

Resistance Mechanisms and the Absence of Cross Resistance for Platensimycin Analogs

Understanding Bacterial Mechanisms of Resistance to Fatty Acid Synthesis Inhibitors

The bacterial fatty acid synthesis (FASII) pathway is an attractive target for new antibiotics because it is essential for the survival of most pathogenic bacteria and is distinct from the type I pathway (FASI) found in mammals. mdpi.comnih.gov However, bacteria can develop resistance to FASII inhibitors through several mechanisms.

A primary mechanism is the alteration of the drug's target through mutation. oup.com For instance, resistance to the FASII inhibitor triclosan (B1682465) often arises from mutations in the fabI gene, which encodes the enoyl-acyl carrier protein (ACP) reductase. researchgate.net Another common strategy is the use of efflux pumps, which actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target. annualreviews.orgasm.org The TolC-dependent efflux mechanism in Escherichia coli, for example, is responsible for its intrinsic resistance to platensimycin (B21506). nih.govnih.gov

Furthermore, some bacteria can bypass the inhibited FASII pathway altogether by incorporating exogenous fatty acids from their environment, such as those available in a host during an infection. researchgate.netnih.govplos.org This capability is particularly relevant for pathogens like Streptococcus pneumoniae. nih.gov

A unique resistance mechanism has been observed in Staphylococcus aureus against FabF inhibitors like platensimycin. Instead of mutations occurring in the target enzyme FabF, resistance arises from missense mutations in fabH, which encodes the initiating condensation enzyme. researchgate.netresearchgate.net These mutations lead to catalytically compromised FabH proteins, altering the ratio of FabH to FabF activity. This change is sufficient to confer resistance to multiple antibiotics that target the FabF acyl-enzyme intermediate, highlighting the complex regulatory interplay within the FASII pathway. asm.orgresearchgate.net

Table 1: Key Enzymes in Fatty Acid Synthesis II (FASII)

| Enzyme | Gene Name | Function | Inhibitor(s) |

|---|---|---|---|

| β-ketoacyl-ACP synthase I/II | FabF/FabB | Elongation condensing enzyme in the FASII cycle. | Platensimycin, Platencin (B21511), Cerulenin, Thiolactomycin |

| β-ketoacyl-ACP synthase III | FabH | Initiation condensing enzyme in the FASII cycle. | Platencin, Thiolactomycin |

Analysis of Target Replacement and Modification Strategies in Platensimycin-Producing Organisms (e.g., PtmP3, Native Platensimycin-Insensitive FabF)

The organism that produces platensimycin, Streptomyces platensis, must protect itself from the antibiotic it synthesizes. It employs a sophisticated dual-strategy of self-resistance, ensuring its own FASII pathway remains functional. scripps.edu This involves both replacing and modifying the antibiotic's targets. nih.govsemanticscholar.org

The primary resistance element is a gene called ptmP3, located within the platensimycin biosynthetic gene cluster. nih.govsemanticscholar.org This gene encodes a unique condensing enzyme, a homolog of FabF, that confers resistance to both platensimycin and its analog, platencin. nih.gov The PtmP3 enzyme provides a "target replacement" mechanism; it functionally substitutes for both FabH and FabF, the usual targets, but is itself insensitive to inhibition by platensimycin. semanticscholar.orgmdpi.comacs.org This represents a novel mechanism where a single condensing enzyme can carry out the functions required for fatty acid biosynthesis while being immune to the produced antibiotic. semanticscholar.orgacs.org

In addition to target replacement, S. platensis also utilizes "target modification." nih.govsemanticscholar.org The bacterium possesses a native FabF enzyme within its housekeeping fatty acid synthase locus that is inherently insensitive to platensimycin. semanticscholar.org This two-pronged approach—having a resistant replacement enzyme and a resistant native target—provides a robust defense, allowing the organism to produce a potent antibiotic without succumbing to its effects. scripps.edu Understanding these "suicide-avoidance" mechanisms is crucial, as they could potentially be transferred to pathogenic bacteria. scripps.edusemanticscholar.org

Table 2: Self-Resistance Mechanisms in Streptomyces platensis

| Gene/Enzyme | Mechanism | Function | Result |

|---|---|---|---|

| ptmP3 | Target Replacement | Encodes a platensimycin-insensitive FabF homolog that replaces the function of both FabH and FabF. semanticscholar.orgacs.org | Confers primary resistance to platensimycin. nih.gov |

Relevance of Platensimycin B3's Inactivity to Elucidating Specific Structural Determinants for Overcoming Resistance

Platensimycin exhibits no cross-resistance with other classes of antibiotics, making its core structure a valuable scaffold for drug development. mdpi.comwikipedia.org The study of its natural analogs, such as this compound, is critical for understanding the structure-activity relationships (SAR) that govern its potent antibacterial effects.

This compound is a natural congener of platensimycin isolated from Streptomyces platensis. rsc.org Crucially, it displays significantly attenuated biological activity compared to the parent compound. Structural analysis reveals that Platensimycin B1, B2, and B3 all feature modifications to the 3-amino-2,4-dihydroxybenzoic acid portion of the molecule. rsc.org The loss of activity in these analogs confirms the critical importance of the free carboxylate group on the benzoic acid ring for potent inhibition of the FabF enzyme. rsc.org

The inactivity of this compound is highly relevant for several reasons. It acts as a natural negative control, precisely highlighting a structural determinant—the unmodified benzoic acid moiety—that is essential for biological function. By comparing the active platensimycin with the inactive this compound, researchers can confirm that this specific part of the molecule is directly involved in the interaction with the FabF target. This knowledge is fundamental for designing future synthetic analogs intended to overcome resistance. Any modification to this critical region is likely to be detrimental to the compound's activity. Therefore, the inactivity of this compound provides a clear directive for medicinal chemists, guiding efforts to modify other parts of the platensimycin scaffold—such as the tetracyclic ketolide core—to improve pharmacokinetic properties while preserving the essential benzoic acid pharmacophore required to inhibit the bacterial target and overcome resistance. mdpi.com

Preclinical Research Applications and Future Directions

Contribution of Platensimycin (B21506) B3 Studies to Understanding Antibiotic Design Principles

The study of the platensimycin family of compounds, including Platensimycin B3, has significantly contributed to modern antibiotic design principles, primarily by validating the bacterial fatty acid synthesis (FASII) pathway as a premier target. nih.govasm.org Platensimycin selectively inhibits the β-ketoacyl-acyl carrier protein (ACP) synthase I/II (FabF/B), enzymes crucial for producing fatty acids that form the bacterial cell membrane. nih.govwikipedia.org

A key design principle emerging from this research is the exploitation of structural differences between bacterial and mammalian metabolic pathways. nih.gov Bacteria utilize a series of discrete enzymes (FASII), whereas mammals use a single multifunctional protein (FASI) for fatty acid synthesis. nih.gov Platensimycin's selective and potent inhibition of the bacterial FabF enzyme, with little to no effect on the mammalian FASI, provides a classic example of a targeted approach that can, in principle, minimize host toxicity. nih.gov

The discovery and characterization of natural analogues like Platensimycin B1, B2, and B3 further aid in understanding these principles. asm.orgdovepress.com While often less potent than the parent compound, their structural variations help delineate the core components necessary for selective enzyme inhibition, guiding the design of synthetic antibiotics with improved properties. The unique mode of action, which involves binding to the acyl-enzyme intermediate of FabF, represents another critical design insight, as it requires a specific conformational change in the target enzyme before the inhibitor can bind. nih.gov This conditional binding mechanism is a sophisticated principle that can be explored for developing highly specific inhibitors for other targets.

Potential for Rational Design and Synthesis of Novel Antimicrobial Agents Based on SAR Insights Derived from this compound

Structure-Activity Relationship (SAR) studies on the platensimycin scaffold are fundamental to the rational design of new antimicrobial agents. nih.goveurekaselect.com While specific SAR data for this compound is limited, extensive research on the parent molecule, platensimycin (PTM), has revealed critical insights. These studies generally dissect the molecule into two key domains: the aminobenzoic acid "head" and the tetracyclic "cage" domain. wikipedia.orgnih.gov

Research has demonstrated that the 3-amino-2,4-dihydroxybenzoic acid moiety is a highly conserved structural motif with strict requirements for maintaining antibacterial activity. nih.gov In contrast, the tetracyclic cage domain can tolerate considerable structural modifications without a complete loss of biological action. nih.gov This understanding allows for a focused approach to rational design, where the essential benzoic acid portion is retained while the cage is modified to enhance properties like solubility, metabolic stability, and in vivo efficacy, which have been noted as limitations for the natural product. mdpi.comnih.gov

This has spurred the synthesis of numerous analogues. Modifications have included creating derivatives via Heck and Sonogashira reactions and late-stage functionalization through thiolysis, leading to compounds with improved activity in animal infection models. mdpi.comnih.gov For instance, the derivative 6-cyclohexylthioplatensimycin showed enhanced efficacy over the parent PTM in a mouse peritonitis model of MRSA infection. nih.gov These efforts highlight the potential to build upon the natural platensimycin scaffold to generate semi-synthetic antibiotics that overcome the pharmacological hurdles of the original molecule.

Table 1: In Vitro Antibacterial Activity of Platensimycin (PTM)

This table shows the Minimum Inhibitory Concentration (MIC) of the parent compound, Platensimycin, against various bacterial strains, which serves as a benchmark for newly synthesized analogues.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.1 - 1 |

| Staphylococcus aureus (MSSA) | 1 |

| Enterococcus faecalis (VRE) | 0.1 - 1 |

| Streptococcus pneumoniae | 0.1 - 1 |

| Mycobacterium tuberculosis | 12 |

| Escherichia coli (WT) | >64 |

| Escherichia coli (ΔtolC) | 16 |

| Data sourced from multiple studies. nih.govmdpi.com |

Computational Modeling and In Silico Studies for Predicting Activity of Modified this compound Structures

Computational modeling and in silico studies have become indispensable tools for exploring the vast chemical space of possible platensimycin analogues and predicting their activity. nih.gov These methods leverage the detailed structural information obtained from X-ray crystallography of platensimycin bound to a mutant form of the E. coli FabF enzyme. nih.govwikipedia.org These crystal structures revealed the precise binding pocket and the key interactions between the inhibitor and amino acid residues of the enzyme, such as His303 and His340. wikipedia.orgd-nb.info

Molecular docking simulations are routinely used to predict the binding modes of newly designed analogues within the FabF active site. mdpi.comnih.gov These models help researchers prioritize which modifications to the platensimycin scaffold are most likely to retain or improve binding affinity. For example, structure-based ligand design (SBLD) has been successfully used to guide the synthesis of analogues that were subsequently confirmed to bind to the target enzyme. mdpi.com

Furthermore, more computationally intensive methods like molecular dynamics (MD) simulations are employed to assess the binding stability of promising ligand-enzyme complexes over time. nih.gov Density functional theory (DFT) calculations have also been used to investigate the binding energies of novel analogues, such as thioplatensimycin, suggesting it binds more favorably to FabF than the original platensimycin. d-nb.info These in silico approaches accelerate the design-build-test cycle by allowing scientists to virtually screen large numbers of potential structures, focusing synthetic efforts on those with the highest predicted potency and most favorable characteristics.

Table 2: Inhibition of Fatty Acid Synthase (FASII) Enzymes

This table details the inhibitory concentrations (IC₅₀) of Platensimycin and the related compound Platencin (B21511) against key bacterial enzymes in the FASII pathway.

| Compound | Target Enzyme | Source Organism | IC₅₀ |

| Platensimycin | FabF | S. aureus | 48 nM |

| Platensimycin | FabF | E. coli | 160 nM |

| Platensimycin | FabH | S. aureus | 67 µM |

| Platencin | FabF | S. aureus | 4.6 µM |

| Platencin | FabH | S. aureus | 9.2 µM |

| Data sourced from multiple studies. nih.govnih.govmdpi.com |

Exploration of Alternative Biological Targets Beyond Fatty Acid Synthesis for Platensimycin Scaffolds

While the renown of the platensimycin scaffold is built on its inhibition of fatty acid synthesis, its unique and complex structure suggests it may have the potential to interact with other biological targets. nih.gov The history of natural products is rich with examples of compounds initially studied for one activity that were later found to be effective for entirely different therapeutic applications, such as rapamycin. nih.gov

The platensimycin core is a complex diterpenoid-derived ketolide. nih.gov Terpenoids as a class are known for their immense structural diversity and a wide array of biological activities. mdpi.com The "privileged scaffold" of platensimycin, which has been optimized by evolution for biological interaction, could conceivably bind to proteins outside of the FASII pathway. The chemical flexibility demonstrated by the successful synthesis of numerous analogues further suggests that the scaffold could be adapted to engage different targets. nih.govacs.org

Currently, the exploration of alternative targets for the platensimycin framework is largely speculative and represents a future direction for research. There is no definitive evidence yet of a secondary, clinically relevant target. However, the novelty and proven bioactivity of the scaffold make it an intriguing starting point for broader screening campaigns and chemical biology investigations to unlock its full therapeutic potential beyond its role as an inhibitor of fatty acid synthesis. nih.gov

Q & A

Q. What are the key structural features of Platensimycin B3 that contribute to its antibacterial activity?

this compound’s activity arises from its unique terpene ketolide scaffold and cyclohexenone moiety, which directly interacts with bacterial FabF/B condensing enzymes. The keto group in the cyclohexenone is critical for maintaining conformational stability during target binding . Methodologically, docking studies (e.g., using ecFabF(C163Q) models) and semi-synthetic modifications (e.g., oxime/hydrazine substitutions) have been employed to validate these structural dependencies .

Q. What synthetic strategies are used to produce this compound, and what challenges arise during its synthesis?

this compound is synthesized via a two-step process involving aniline derivatives. The first step involves protecting free hydroxyl groups to ensure stability during amide formation, while the second step removes protective groups to yield the final product. Key challenges include the instability of unprotected intermediates and the need for precise stereochemical control during cyclization reactions. Hydrogenolysis of Cbz-protected intermediates and coupling with platensic acid are critical steps .

Q. How is the purity and identity of this compound confirmed in experimental settings?

Identity is verified via NMR (1H, 13C) and high-resolution mass spectrometry (HRMS), while purity is assessed using HPLC with UV detection (≥95% purity threshold). For novel derivatives, X-ray crystallography may be employed to confirm stereochemistry .

Advanced Research Questions

Q. How do modifications to the cyclohexenone moiety in this compound affect its antibacterial efficacy?

Modifications such as oxime or hydrazide substitutions retain activity by preserving the ketolide conformation necessary for FabF/B binding. For example, derivative 17 (MIC = 1.0–2.0 μg mL⁻¹ against MRSA) demonstrates that specific Schiff base formations enhance stability without disrupting target interactions. However, removing the keto group (e.g., in 6,7-dihydroplatensimycin) drastically reduces potency, highlighting its conformational role .

Q. What methodological approaches resolve contradictions in reported MIC values for Platensimycin derivatives?

Discrepancies in MIC data (e.g., 4.0–64.0 μg mL⁻¹ across studies) may stem from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound stability. To address this, researchers should:

- Standardize broth microdilution protocols per CLSI guidelines.

- Include internal controls (e.g., vancomycin) and validate compound stability via LC-MS post-assay .

Q. What experimental designs are optimal for evaluating this compound’s mechanism of action in resistant bacterial strains?

- Target Validation : Use FabF/B overexpression strains to confirm target specificity.

- Resistance Profiling : Perform serial passage assays to assess resistance development.

- Synergy Studies : Combine with β-lactams or glycopeptides to identify potentiating effects .

Data Analysis and Interpretation

Q. How can researchers differentiate between off-target effects and genuine FabF/B inhibition in this compound studies?

- Genetic Knockdown : Compare activity in FabF/B-deficient vs. wild-type strains.

- Biochemical Assays : Measure fatty acid synthesis inhibition via 14C-acetate incorporation.

- Thermal Shift Assays : Confirm direct FabF/B binding by monitoring protein melting temperatures .

Q. What statistical considerations are critical when reporting this compound’s in vivo efficacy data?

- Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n < 10).

- Report exact P-values with confidence intervals to avoid overinterpretation of trends.

- Account for survival bias in murine infection models via Kaplan-Meier analysis .

Guidelines for Replication Studies

- Synthesis : Replicate intermediates using reported protective groups (e.g., Cbz, Ac) and coupling agents (e.g., HOBt).

- Bioassays : Use ATCC reference strains (e.g., MRSA ATCC 43300) and validate media lot numbers.

- Data Reporting : Adhere to the Beilstein Journal’s experimental section guidelines, including supplemental data for compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.